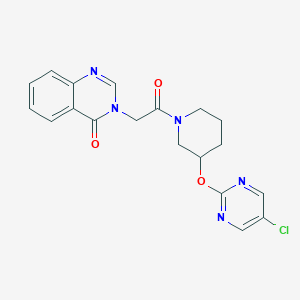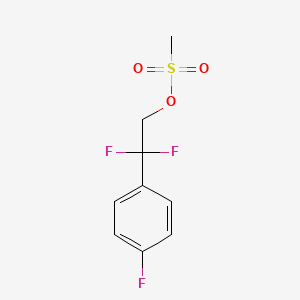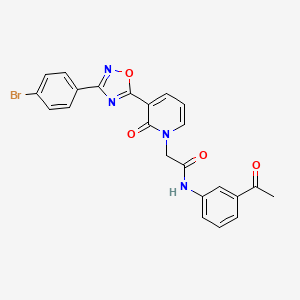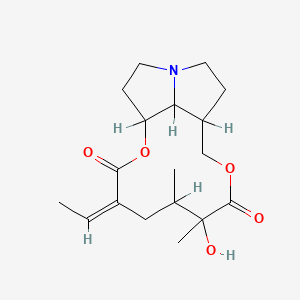
3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound belonging to the quinazoline family. It's characterized by its multi-ring structure incorporating quinazoline, piperidine, and pyrimidine moieties. Known for its potent biological activities, this compound has been the subject of extensive research in pharmaceutical and chemical sciences.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. Here's a general outline:
Starting Materials: : The synthesis begins with commercially available starting materials such as 5-chloropyrimidine, piperidine, and quinazolinone.
Formation of Intermediate: : A nucleophilic substitution reaction where 5-chloropyrimidine reacts with a piperidine derivative to form an intermediate.
Oxidative Cyclization: : The intermediate undergoes oxidative cyclization with quinazolinone under specific conditions (e.g., temperature, solvent, catalyst) to yield the target compound.
Industrial Production Methods
On an industrial scale, the synthesis is optimized for higher yields and cost-effectiveness. Techniques like continuous flow chemistry and microwave-assisted synthesis are employed to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one undergoes several types of chemical reactions:
Oxidation: : Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Commonly employs reducing agents such as sodium borohydride.
Substitution: : Reactions with nucleophiles or electrophiles, often using catalysts to facilitate the process.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, sulfonates, under conditions like base or acid catalysis.
Major Products Formed
The major products of these reactions vary, including oxidized or reduced derivatives, and substituted variants depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: : Acts as a ligand in catalysis applications due to its unique structure.
Biology
Enzyme Inhibition: : Inhibits specific enzymes involved in metabolic pathways.
Protein Binding: : Binds to specific proteins, modulating their function.
Medicine
Pharmaceuticals: : Investigated for its potential in treating various diseases due to its bioactivity.
Drug Development: : Serves as a lead compound for developing new therapeutic agents.
Industry
Chemical Manufacturing: : Utilized in the production of specialty chemicals.
Material Science: : Explored for its potential in creating new materials with specific properties.
Wirkmechanismus
The compound exerts its effects primarily by interacting with specific molecular targets:
Enzyme Inhibition: : Binds to the active site of enzymes, preventing substrate binding and inhibiting enzyme activity.
Pathway Modulation: : Modulates biochemical pathways by influencing protein-protein interactions and signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-quinazolinone Derivatives: : Shares a core structure but differs in substituent groups.
Piperidine-based Compounds: : Similar functional groups but different ring systems.
Uniqueness
What sets 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one apart is its specific combination of quinazoline, piperidine, and pyrimidine moieties, which grants it distinct biochemical properties and applications compared to other compounds in its class.
There you go! Hope this answers your needs. Got anything else on your mind?
Eigenschaften
IUPAC Name |
3-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O3/c20-13-8-21-19(22-9-13)28-14-4-3-7-24(10-14)17(26)11-25-12-23-16-6-2-1-5-15(16)18(25)27/h1-2,5-6,8-9,12,14H,3-4,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJGZKIIGLVGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=NC=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{3-[methyl(phenyl)amino]propyl}-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2965078.png)


![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2965082.png)
![2-{[1-(2-Methylpropanesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2965083.png)




![methyl 2-({6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate](/img/structure/B2965095.png)
![1-(1-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2965097.png)
![2,4-dimethyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-5-carboxamide](/img/structure/B2965098.png)
![10-Bromo-6H-benzo[c][1]benzothiepin-11-one](/img/structure/B2965100.png)
![N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2965101.png)
